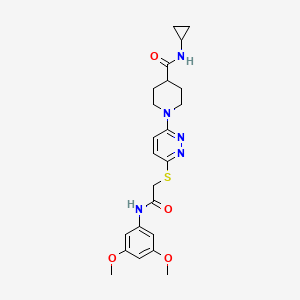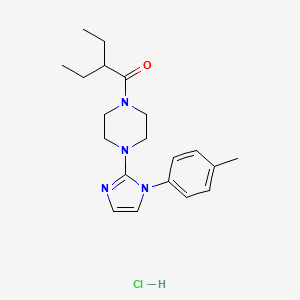
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a complex organic compound that integrates various functional groups, providing it with unique chemical properties. This compound is utilized in diverse scientific research and industrial applications due to its structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride typically involves multi-step organic reactions. These reactions are conducted under controlled conditions using specific reagents and catalysts.
Step 1: Formation of Imidazole Ring
Starting Materials: p-toluidine and glyoxal.
Reagents: Formic acid as a catalyst.
Conditions: Heating under reflux.
Step 2: Formation of Piperazine Derivative
Starting Materials: Imidazole compound from Step 1 and piperazine.
Reagents: Acetic anhydride as a solvent.
Conditions: Stirring at room temperature.
Step 3: Alkylation Reaction
Starting Materials: Piperazine derivative from Step 2 and 2-bromobutane.
Reagents: Potassium carbonate as a base.
Step 4: Hydrochloride Salt Formation
Starting Materials: Alkylated product from Step 3.
Reagents: Hydrochloric acid.
Conditions: Reaction at room temperature.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic route under stringent quality control. Continuous flow reactors and automated synthesis equipment enhance efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: In the presence of strong oxidizing agents, the imidazole ring can undergo oxidative degradation.
Reduction: The piperazine ring can be reduced using catalytic hydrogenation.
Substitution: The ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Sodium ethoxide, ammonia.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, hydrocarbons.
Substitution Products: Ethylated derivatives, substituted piperazines.
Scientific Research Applications
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is employed in several research fields:
Chemistry: Utilized as a building block for complex organic synthesis.
Biology: Studied for its interaction with various biological molecules, including proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the formulation of specialized coatings and materials.
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.
Upon binding to its target, the compound modulates biological activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
2-ethyl-1-(4-(1-(phenyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride
Uniqueness
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride stands out due to its specific structural features, which enhance its binding affinity and specificity towards certain molecular targets. These unique structural attributes contribute to its distinctive chemical reactivity and biological activity.
This compound represents a fascinating example of modern synthetic organic chemistry and its applications in various scientific fields. Its unique properties and versatile applications make it a valuable compound for research and industry.
Properties
IUPAC Name |
2-ethyl-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O.ClH/c1-4-17(5-2)19(25)22-12-14-23(15-13-22)20-21-10-11-24(20)18-8-6-16(3)7-9-18;/h6-11,17H,4-5,12-15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWULVODWWCQNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![N-(2,4-DIFLUOROPHENYL)-2-{8-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2389407.png)

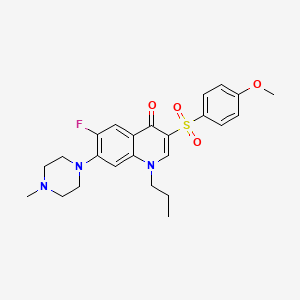
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)
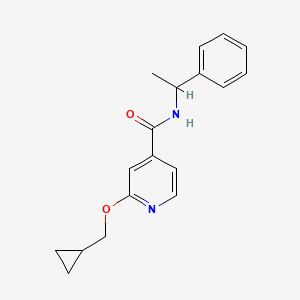
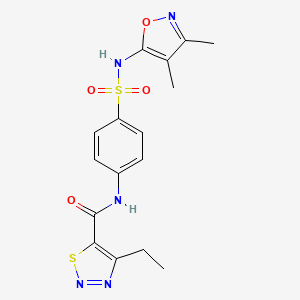

![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
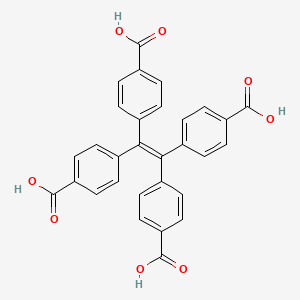
![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)
